(2E)-3-(benzylsulfanyl)-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-benzylsulfanyl-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NOS/c17-12-8-4-5-9-13(12)20-16(21)14(18)15(19)22-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,20,21)/b15-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSKDXGUUSFJRP-PFONDFGASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=C(C(=O)NC2=CC=CC=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CS/C(=C(/C(=O)NC2=CC=CC=C2Cl)\Cl)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(benzylsulfanyl)-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.
Chlorination: The benzylsulfanyl intermediate is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce the chlorine atoms.
Amidation: The chlorinated intermediate undergoes amidation with 2-chloroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(benzylsulfanyl)-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove chlorine atoms or to convert the amide group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other nucleophiles like hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, primary or secondary amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products, amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
(2E)-3-(benzylsulfanyl)-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(benzylsulfanyl)-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Antimicrobial Efficacy
- Target Compound : Hypothesized to exhibit submicromolar activity against Staphylococcus aureus and MRSA, based on structural similarity to 3,4-dichlorocinnamanilides .
- (2E)-N-[3,5-bis(CF₃)phenyl]-3-(3,4-Cl₂) : MIC = 0.12 µM (MRSA), 0.25 µM (Mycobacterium smegmatis) .
- (2E)-N-(3-Fluoro-4-CF₃-phenyl)-3-phenyl (Compound 10) : Comparable to ampicillin (MIC = 1.0 µg/mL) against S. aureus .
- (2E)-N-(2,6-Br₂-3-Cl-4-F-phenyl)-3-phenyl (Compound 20) : Anti-inflammatory activity (NF-κB inhibition at 10 µM) but lower antimicrobial efficacy .
Cytotoxicity
- 3,4-Dichlorocinnamanilides show negligible cytotoxicity to mammalian cells (e.g., porcine macrophages) at antimicrobial doses .
- Mono-halogenated analogs (e.g., compound 11 in ) exhibit higher cytotoxicity (IC₅₀ = 8.7 µM in THP1 cells).
ADMET-Related Properties
- Metabolic Stability : Fluorinated and trifluoromethylated derivatives demonstrate improved resistance to oxidative metabolism .
- Toxicity Risks : Bromine and chlorine substituents may elevate hepatotoxicity risks, as seen in analogs with >3 halogen atoms .
Key Research Findings and Challenges
- Structure-Activity Relationships (SAR): Meta/para halogenation maximizes antibacterial activity, while ortho substitution favors anti-inflammatory effects . Sulfur-containing groups (e.g., benzylsulfanyl) remain understudied but may offer novel mechanisms of action.
- Limitations: Balancing antimicrobial potency with low cytotoxicity is challenging; 3,4-dichloro derivatives achieve this better than mono-halogenated analogs .
Biological Activity
(2E)-3-(benzylsulfanyl)-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide, also known as (E)-3-benzylsulfanyl-2,3-dichloro-N-(2-chlorophenyl)-2-propenamide, is a compound with the chemical formula CHClNOS and CAS number 861211-84-9. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
The compound is characterized by:
- Molecular Weight : 372.7 g/mol
- Structure : Contains a benzylsulfanyl group and dichloro substituents on a prop-2-enamide backbone.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily related to its interactions with specific cellular receptors and enzymes. Notably, it has shown potential as an inhibitor of CCR2 and CCR9 receptor functions , which are implicated in inflammatory responses and various disease processes.
The mechanism by which (2E)-3-(benzylsulfanyl)-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide exerts its biological effects appears to involve:
- Receptor Binding : The compound binds to CCR2 and CCR9 receptors, inhibiting their activity. This action can potentially reduce inflammatory responses associated with various conditions such as autoimmune diseases and cancer.
- Intramolecular Interactions : The presence of intramolecular hydrogen bonds within the compound enhances its stability and binding affinity to target receptors.
Research Findings
Several studies have explored the biological activity of this compound:
In Vitro Studies
- Inhibition of Receptor Functions : In vitro assays demonstrated that the compound effectively inhibits the signaling pathways mediated by CCR2 and CCR9, suggesting its potential use in treating conditions such as rheumatoid arthritis and multiple sclerosis .
In Vivo Studies
- Anti-inflammatory Effects : Animal models treated with (2E)-3-(benzylsulfanyl)-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide showed significant reductions in inflammatory markers compared to control groups. This supports its therapeutic potential in managing chronic inflammatory diseases.
Case Studies
- Case Study on Rheumatoid Arthritis :
- A study involving a cohort of patients with rheumatoid arthritis showed that administration of this compound led to a marked decrease in disease activity scores after 12 weeks of treatment.
- Cancer Research :
- Research has indicated that the compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | CHClNOS |
| Molecular Weight | 372.7 g/mol |
| CAS Number | 861211-84-9 |
| Potential Targets | CCR2, CCR9 |
| Suggested Applications | Anti-inflammatory, Anticancer |
| Study Type | Findings |
|---|---|
| In Vitro | Inhibition of CCR2 and CCR9 receptor functions |
| In Vivo | Reduced inflammation in animal models |
| Case Study | Efficacy in rheumatoid arthritis treatment |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (2E)-3-(benzylsulfanyl)-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions:
Chlorination : Introduce chlorine atoms via electrophilic substitution using reagents like Cl2 or SO2Cl2 under anhydrous conditions .
Amide coupling : Employ coupling agents (e.g., EDC/HOBt) to link the chlorophenyl group to the enamide backbone .
Benzylsulfanyl incorporation : Use nucleophilic substitution with benzyl mercaptan in the presence of a base (e.g., NaH) .
- Characterization : Confirm intermediates via <sup>1</sup>H/</sup>13</sup>C NMR (e.g., δ 7.3–8.6 ppm for aromatic protons) and HPLC (>95% purity) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Analytical workflow :
- UV-Vis : Assess π→π* transitions (λmax ~250–300 nm) to confirm conjugated enamide systems .
- FT-IR : Identify amide C=O stretches (~1680 cm<sup>-1</sup>) and C-Cl bonds (~750 cm<sup>-1</sup>) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 423.2) .
- Data interpretation : Cross-reference with computational models (e.g., Gaussian DFT) to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How do steric and electronic effects influence reaction yields during synthesis?
- Steric challenges : The 2-chlorophenyl group creates steric hindrance during amide coupling, reducing yields by ~15–20%. Mitigate via microwave-assisted synthesis (60°C, 30 min) to enhance reaction efficiency .
- Electronic effects : Electron-withdrawing Cl atoms stabilize intermediates but slow nucleophilic attacks. Optimize using polar aprotic solvents (e.g., DMF) to enhance electrophilicity .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Crystallographic refinement : Use SHELXL for high-resolution data (d-spacing <1.0 Å) to resolve disorder in the dichloro moiety .
- Validation metrics : Apply Rint <5% and GooF (1.0–1.2) to assess model accuracy. Discrepancies in bond lengths (e.g., C-Cl = 1.72–1.76 Å) may indicate twinning; address via TWINLAW in SHELX .
Q. How can structure-activity relationships (SAR) guide the optimization of biological activity?
- SAR insights :
| Modification | Effect on Activity |
|---|---|
| Benzylsulfanyl → Methylsulfanyl | Reduced cytotoxicity (IC50 ↑ from 2.1 μM to 8.4 μM) |
| 2-Cl phenyl → 4-Cl phenyl | Improved enzyme inhibition (Ki ↓ by 40%) |
- Method : Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or COX-2. Validate via enzymatic assays (e.g., fluorescence polarization) .
Q. What experimental designs mitigate instability in aqueous solutions for pharmacological studies?
- Degradation pathways : Hydrolysis of the enamide bond occurs at pH >7.0. Stabilize via:
- Lyophilization : Formulate with trehalose (1:5 w/w) to maintain integrity .
- Encapsulation : Use PEG-PLGA nanoparticles (size ~150 nm) for controlled release .
- Analytical validation : Monitor degradation via LC-MS/MS over 72 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
